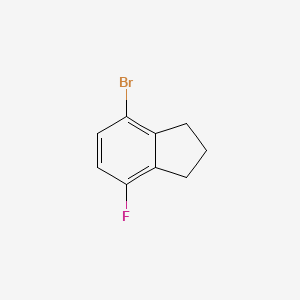

4-Bromo-7-fluoro-2,3-dihydro-1H-indene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-7-fluoro-2,3-dihydro-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLBJLDJCNQDAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2C1)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2332943-95-8 | |

| Record name | 4-bromo-7-fluoro-2,3-dihydro-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 4-Bromo-7-fluoro-2,3-dihydro-1H-indene

The construction of the this compound framework relies on multi-step synthetic sequences that introduce the desired bromo and fluoro substituents onto the indane core.

Precursor Derivatization and Reaction Pathways

The synthesis of this compound can be achieved through various reaction pathways, often starting from commercially available or readily prepared precursors. One common strategy involves the bromination and fluorination of indene (B144670) derivatives. This process requires controlled reaction conditions to ensure the introduction of the halogen atoms at the desired positions on the aromatic ring.

An analogous synthetic approach for a related compound, 4-bromo-5-methyl-1H-indazole, starts from 2-bromo-4-fluorotoluene. This precursor undergoes a series of reactions, including lithiation followed by reaction with dimethylformamide, reaction with methoxylamine hydrochloride and potassium carbonate, and finally a ring closure with hydrazine (B178648) hydrate (B1144303) to yield the target molecule. While the final product is different, the initial steps of functionalizing a substituted toluene (B28343) derivative highlight a potential pathway for creating precursors to this compound.

The synthesis of the corresponding ketone, 4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-one, is also a key intermediate. This compound can then be subjected to reduction reactions to yield this compound.

Catalytic Approaches in Synthesis

Catalytic methods are instrumental in the synthesis of indane and indanone frameworks, offering efficiency and selectivity. While specific catalytic syntheses for this compound are not extensively documented, analogous catalytic reactions for related structures provide significant insights into potential synthetic routes.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules, including substituted indanes. libretexts.orgnih.govresearchgate.netnobelprize.orglibretexts.org Reactions such as the Suzuki-Miyaura, Heck, and Stille couplings allow for the introduction of various substituents onto the indane scaffold. nih.govlibretexts.org

For instance, a highly efficient ligand-free Suzuki coupling process has been developed for the synthesis of aryl-substituted indanones and indenes. semanticscholar.org This methodology utilizes a Pd(OAc)2 catalyst in a tetrabutylammonium (B224687) bromide (TBAB)/PEG400 system to couple 4-bromo-2-methyl-1H-indanone with various aryl/heteroaryl boronic acids. semanticscholar.org This approach demonstrates the feasibility of using palladium catalysis to modify bromo-substituted indanones, a key intermediate for the target molecule. The general mechanism for these cross-coupling reactions typically involves an oxidative addition, transmetalation, and reductive elimination cycle. nobelprize.org

Table 1: Overview of Palladium-Catalyzed Coupling Reactions

| Reaction Name | Reactants | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organohalide, Organoboron Compound | Pd(0) complex, Base | C-C |

| Heck Reaction | Alkene, Organohalide | Pd(0) complex, Base | C-C |

Copper-catalyzed reactions have emerged as a cost-effective and efficient method for the synthesis of cyclic compounds. Specifically, copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehyde (B1209956) derivatives provides a facile route to 3-hydroxy-1-indanones under mild conditions. organic-chemistry.org Furthermore, a copper(II)-catalyzed annulation–cyanotrifluoromethylation of 1,6-enynes has been established for the direct construction of trifluoromethylated 1-indanones. nih.govnih.gov This radical-induced three-component cascade demonstrates the utility of copper catalysis in building the indanone framework with a high degree of functional group compatibility. nih.govnih.gov Another example is a copper-catalyzed intramolecular cascade reaction of conjugated enynones to deliver substituted 1H-indenes in good to excellent yields. pku.edu.cn

Rhodium catalysts are effective for various transformations, including hydrogenation and C-H functionalization, which can be applied to the synthesis of indane derivatives. For example, Rh(III)-catalyzed reactions of α-carbonyl sulfoxonium ylides with activated alkenes can furnish substituted indanone derivatives through a formal [4 + 1] cycloaddition. organic-chemistry.org Additionally, rhodium-catalyzed C-H activation and spiroannulation reactions have been developed for the synthesis of complex spiro-indene structures. acs.orgacs.org While not a direct hydrogenation to form the indane ring, these methods showcase the versatility of rhodium catalysis in constructing and functionalizing the indene core. Rhodium-catalyzed hydrofunctionalization of 1,3-dienes has also been demonstrated for the synthesis of chiral allylic amines, which could be analogous to intermediates in the synthesis of functionalized indolines. nih.gov

Stereoselective and Asymmetric Synthesis Strategies (Drawing from analogous research)

The development of stereoselective and asymmetric syntheses is crucial for producing enantiomerically pure compounds, which is of significant interest in medicinal chemistry. For indane derivatives, asymmetric synthesis can be achieved through various strategies, including the use of chiral catalysts.

Aminoindanol-derived bis(oxazoline) ligands, known as inda(box) ligands, are widely used in metal-catalyzed asymmetric transformations. nsf.gov The synthesis of these chiral ligands often starts from enantiopure (1R,2S)-aminoindanol. nsf.gov The development of synthetic routes to functionalized inda(box) ligands, including bromo-substituted derivatives, allows for late-stage modifications via palladium-catalyzed cross-couplings, enabling the creation of a diverse library of chiral ligands. nsf.gov

Furthermore, the catalytic enantioselective synthesis of indanes can be achieved through stereocontrolled cyclization reactions. thieme.de Asymmetric phase-transfer catalysis using chiral ammonium (B1175870) salts has been shown to be effective in discriminating between the π-faces of a delocalized anion, leading to the enantioselective formation of cyclic products. thieme.de

Functionalization and Derivatization Studies

The reactivity of this compound is primarily centered around the strategic manipulation of its halogen substituents and the dihydroindene scaffold itself. These transformations are crucial for introducing molecular diversity and constructing elaborate chemical structures.

Regioselective Halogenation Strategies

The synthesis of this compound relies on the precise introduction of bromine and fluorine atoms at specific positions on the indene framework. While specific literature detailing the direct regioselective synthesis of this exact molecule is not extensively available, general principles of electrophilic aromatic substitution on indane systems can be inferred. The directing effects of the existing substituents and the reaction conditions are pivotal in achieving the desired 4-bromo-7-fluoro substitution pattern. The synthesis often starts from a pre-functionalized indene or indanone derivative, where one of the halogens is already in place, followed by the regioselective introduction of the second halogen. For instance, the bromination of a 7-fluoroindane precursor would be a plausible route, where the fluorine atom's directing effect would influence the position of the incoming bromine atom.

Strategic Functionalization of the Dihydroindene Core

The dihydroindene core of this compound offers multiple sites for functionalization. The bromine atom, in particular, serves as a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular complexity.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst/Ligand | Product Type |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids or esters | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Aryl/heteroaryl substituted dihydroindenes |

| Sonogashira Coupling | Terminal alkynes | Pd(PPh₃)₂Cl₂, CuI | Alkynyl substituted dihydroindenes |

| Buchwald-Hartwig Amination | Amines | Pd₂(dba)₃, BINAP | Amino substituted dihydroindenes |

| Heck Coupling | Alkenes | Pd(OAc)₂, P(o-tol)₃ | Alkenyl substituted dihydroindenes |

These coupling reactions are instrumental in the derivatization of the this compound scaffold, enabling the introduction of a wide array of functional groups. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity in these transformations.

Role as a Synthetic Intermediate

The unique structural features of this compound position it as a valuable intermediate in the synthesis of more elaborate molecules, including those with potential biological activity.

Building Block in Complex Organic Synthesis

The dihydroindene motif is recognized as a "privileged scaffold" in medicinal chemistry, as it is a core component in numerous biologically active compounds. The presence of both bromo and fluoro substituents on this scaffold in this compound provides orthogonal handles for sequential functionalization. For example, the bromine atom can be selectively transformed via cross-coupling reactions, leaving the more robust fluorine atom untouched for potential later-stage modifications. This sequential reactivity is a powerful strategy in the construction of complex target molecules. While specific examples of its use in total synthesis are not widely documented, its potential is evident from the synthetic utility of similar bromo- and fluoro-substituted aromatic compounds.

Precursor for Advanced Chemical Probes and Scaffolds

The development of chemical probes for studying biological systems often requires the synthesis of molecules with specific properties, such as fluorescence or affinity for a particular protein. The this compound scaffold can serve as a foundational structure for such probes. The aromatic ring can be further functionalized with reporter groups (e.g., fluorophores) via the transformation of the bromine atom. The fluorine atom can also play a role in modulating the physicochemical properties of the final probe, such as its lipophilicity and metabolic stability. The dihydroindene framework itself provides a rigid three-dimensional structure that can be important for selective binding to biological targets.

Mechanistic Investigations of Related Halogenated Compound Transformations

The chemical transformations of this compound, particularly those involving the manipulation of its halogen atoms, are governed by well-established reaction mechanisms. For instance, palladium-catalyzed cross-coupling reactions proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The electronic properties of the bromo-fluoro-dihydroindene substrate, such as the electron-withdrawing nature of the fluorine atom, can influence the rates of these individual steps.

Furthermore, in the presence of strong bases, halogenated aromatic compounds can undergo rearrangement reactions, such as the "halogen dance." This process involves the migration of a halogen atom to a different position on the aromatic ring, proceeding through a series of deprotonation and metal-halogen exchange steps. While not specifically documented for this compound, such mechanistic pathways could be relevant under certain reaction conditions, potentially leading to isomeric products. Understanding these potential mechanistic intricacies is crucial for predicting and controlling the outcomes of synthetic transformations involving this compound.

Structural Characterization and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

NMR spectroscopy is the most powerful technique for mapping the connectivity of atoms in a molecule. For 4-Bromo-7-fluoro-2,3-dihydro-1H-indene, ¹H, ¹³C, and ¹⁹F NMR spectra would provide definitive structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic regions. The two aromatic protons would appear as doublets due to coupling with the neighboring fluorine atom. The strong electronegativity of the fluorine at C7 would deshield the adjacent proton at C6, while the bromine at C4 would influence the proton at C5. The three sets of methylene (B1212753) protons (at C1, C2, and C3) in the dihydroindene ring would likely appear as complex multiplets, typically in the range of 2.0-3.5 ppm. For instance, in the related compound 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, the methylene protons are observed as multiplets at δ 2.52-2.55 and δ 2.84-2.87 ppm. nih.gov

¹³C NMR: The carbon spectrum would show nine distinct signals corresponding to the nine carbon atoms of the molecule. The chemical shifts would be significantly influenced by the halogen substituents. The carbons directly bonded to bromine (C4) and fluorine (C7) would exhibit large shifts due to inductive and resonance effects. The aliphatic carbons (C1, C2, C3) would resonate upfield compared to the aromatic carbons. Based on data from analogues like 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, the aliphatic carbons are expected in the δ 25-40 ppm range, while aromatic carbons would appear between δ 95 and δ 165 ppm. nih.gov

¹⁹F NMR: A proton-decoupled ¹⁹F NMR spectrum would show a single signal, confirming the presence of one fluorine atom in the molecule. The chemical shift of this singlet would be characteristic of a fluorine atom attached to an aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established substituent effects and data from analogous structures.

| Atom Position | Spectrum | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| C1-H₂ | ¹H | ~2.8 - 3.2 | Triplet (t) |

| C2-H₂ | ¹H | ~2.0 - 2.4 | Multiplet (m) |

| C3-H₂ | ¹H | ~2.9 - 3.3 | Triplet (t) |

| C5-H | ¹H | ~7.0 - 7.2 | Doublet (d) |

| C6-H | ¹H | ~6.9 - 7.1 | Doublet of doublets (dd) |

| C1 | ¹³C | ~30 - 35 | - |

| C2 | ¹³C | ~25 - 30 | - |

| C3 | ¹³C | ~32 - 38 | - |

| C4 | ¹³C | ~115 - 120 (C-Br) | - |

| C5 / C6 | ¹³C | ~125 - 135 | - |

| C7 | ¹³C | ~158 - 164 (C-F) | - |

| C3a / C7a | ¹³C | ~140 - 150 | - |

Mass spectrometry is crucial for determining the molecular weight and elemental formula of a compound. For this compound (C₉H₈BrF), high-resolution mass spectrometry (HRMS) would be employed.

The most characteristic feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by two mass units (M⁺ and M+2⁺), which is a definitive signature for a monobrominated compound.

The calculated monoisotopic mass for C₉H₈⁷⁹BrF is 213.9844 u, and for C₉H₈⁸¹BrF is 215.9823 u. Techniques like electrospray ionization (ESI) would likely show protonated molecular ions [M+H]⁺ at m/z 214.9922 and 216.9901. This has been confirmed in related structures; for example, HRMS of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one shows the expected [M+H]⁺ peaks for both bromine isotopes (calculated 270.9970 and 272.9949; found 270.9974 and 272.9946). nih.gov

Table 2: Predicted Mass Spectrometry Data for C₉H₈BrF

| Ion / Adduct | Formula | Calculated m/z (⁷⁹Br isotope) | Calculated m/z (⁸¹Br isotope) |

|---|---|---|---|

| [M]⁺ | C₉H₈BrF | 213.9844 | 215.9823 |

| [M+H]⁺ | C₉H₉BrF | 214.9922 | 216.9901 |

| [M+Na]⁺ | C₉H₈BrFNa | 236.9741 | 238.9721 |

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopy reveals atomic connectivity, X-ray crystallography provides the unambiguous determination of the three-dimensional structure in the solid state, including bond lengths, bond angles, and the conformation of the molecule.

Although a crystal structure for this compound has not been reported, the structure of the closely related 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one offers significant insight. nih.goviucr.org Analysis of this analogue reveals that the dihydroindene moiety is largely planar. iucr.org

The 2,3-dihydro-1H-indene (indan) core consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring. The fusion severely restricts the conformational flexibility of the five-membered ring. Unlike free cyclopentane, which readily interconverts between envelope and twist conformations to alleviate torsional strain, the dihydroindene ring is constrained by the planar aromatic system.

The crystallographic data of the aforementioned analogue shows that the five-membered ring adopts a conformation described as a "slight twist". nih.goviucr.org This means the carbon atoms of the aliphatic ring are not perfectly coplanar with the aromatic ring. Typically, one of the aliphatic carbons (C2) is slightly out of the plane defined by the other four, resulting in a shallow envelope conformation. This puckering is a compromise to reduce the eclipsing interactions of the hydrogen atoms on the adjacent methylene groups (C1, C2, and C3).

In the crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, the root-mean-square deviation from planarity for the nine atoms of the dihydroindene core is very small, on the order of 0.045 Å. iucr.org This indicates an "essentially planar" system. The slight twist is quantified by the positions of the aliphatic carbons relative to the mean plane of the fused ring system. For example, in the analogue structure, C2 (equivalent to C8 in the publication's numbering) is 0.018 Å from one side of the plane, while C1 (C9 in publication) is displaced slightly to the opposite side. iucr.org This subtle deviation from perfect planarity is a key feature of the dihydroindene scaffold.

Intermolecular Interaction Studies in Crystalline Environments (Drawing from analogous research)

The arrangement of molecules in a crystal lattice is governed by a network of non-covalent intermolecular interactions. For this compound, several types of interactions are expected to play a crucial role in its solid-state packing.

Halogen Bonding: The bromine atom, with its electropositive region known as a σ-hole, can act as a halogen bond donor. This could lead to C-Br···Br or C-Br···F interactions, which are stabilizing forces in the crystal lattice. Studies on similar brominated compounds show that C-Br···Br interactions are dominated by dispersion and electrostatic forces, with average stabilization energies of approximately -1.26 kcal/mol. nih.gov

C-H···F and C-H···Br Interactions: The fluorine and bromine atoms can also act as weak hydrogen bond acceptors. Interactions of the type C-H···F and C-H···Br, where a hydrogen from an aliphatic or aromatic group on a neighboring molecule interacts with a halogen, are commonly observed. The crystal structure of the dimethoxy-indanone analogue confirms the presence of C-H···Br hydrogen bonds linking molecules. iucr.org

π-π Stacking: The planar aromatic rings of the indene (B144670) core are well-suited for π-π stacking interactions. In this arrangement, the electron-rich π system of one molecule interacts favorably with that of a neighboring molecule, often in a parallel-displaced or T-shaped geometry. These interactions are a major driving force for the assembly of aromatic molecules and were also observed to form molecular stacks in the crystal of the indanone analogue. nih.gov

Table 3: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Description | Typical Energy (kcal/mol) | Structural Implication |

|---|---|---|---|

| Halogen Bonding (C-Br···X) | Interaction involving the electropositive σ-hole on the bromine atom. | -1 to -5 | Directional; influences molecular alignment. |

| π-π Stacking | Attractive interaction between the aromatic rings of adjacent molecules. | -2 to -10 | Leads to the formation of columnar stacks. |

| C-H···F Hydrogen Bond | Weak hydrogen bond between a C-H donor and the fluorine atom. | -0.5 to -1.5 | Contributes to overall lattice stability. |

| C-H···Br Hydrogen Bond | Weak hydrogen bond between a C-H donor and the bromine atom. | -0.5 to -2.0 | Forms linking motifs between molecules. |

Hydrogen Bonding Networks

Detailed information on the hydrogen bonding networks of this compound is not currently available in published scientific literature.

π-Stacking Interactions

Specifics regarding the π-stacking interactions within the crystal structure of this compound have not been reported.

Hirshfeld Surface Analysis for Intermolecular Contacts

A Hirshfeld surface analysis for this compound has not been performed, as the crystal structure has not been publicly reported.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Bromo-7-fluoro-2,3-dihydro-1H-indene, methods like Density Functional Theory (DFT) would be employed to elucidate its electronic structure and bonding characteristics.

Electronic Structure and Bonding Analysis

A DFT study, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to optimize the molecule's geometry and analyze its electronic properties. The presence of the electronegative fluorine atom and the larger, polarizable bromine atom on the aromatic ring is expected to significantly influence the electron distribution.

Table 1: Predicted Geometrical Parameters and NBO Charges for this compound (Note: This table is populated with hypothetical data for illustrative purposes, as specific literature values are unavailable.)

| Parameter | Predicted Value |

| C-Br Bond Length (Å) | 1.910 |

| C-F Bond Length (Å) | 1.355 |

| C4-C5 Bond Angle (°) | 121.5 |

| C6-C7 Bond Angle (°) | 120.8 |

| NBO Charge on Br | -0.05 e |

| NBO Charge on F | -0.45 e |

| NBO Charge on C4 | +0.08 e |

| NBO Charge on C7 | +0.25 e |

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides critical insights into a molecule's reactivity and electronic transitions. The primary focus would be on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more reactive. For this compound, the electron-withdrawing effects of the halogens are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted indane. The precise effect on the gap would depend on the interplay between their inductive and resonance effects. The distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: This table is populated with hypothetical data for illustrative purposes.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.50 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 5.30 |

Conformational Landscape Exploration and Energetic Minima

The 2,3-dihydro-1H-indene (indane) scaffold is not perfectly planar due to the sp³-hybridized carbon atoms in the five-membered ring. This ring can adopt different puckered conformations, often described as "envelope" or "twist" forms. A conformational analysis, typically performed using molecular mechanics or DFT, would be necessary to identify the most stable conformations (energetic minima) of this compound.

The study would involve systematically rotating the flexible bonds and calculating the potential energy of each resulting conformer. This exploration would reveal the global minimum energy structure and any other low-energy conformers that might be present in equilibrium. The relative energies of these conformers would determine their population at a given temperature. The presence of the bulky bromine atom could introduce steric hindrance that favors specific puckering modes of the five-membered ring.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, theoretical studies could predict the outcomes and energetics of various chemical transformations, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions at the C-Br bond.

By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states. Transition state analysis involves locating the saddle point on the energy surface that connects reactants and products. The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate. For instance, a computational study could compare the activation barriers for substituting the bromine atom versus the fluorine atom, providing insights into the regioselectivity of such reactions.

Virtual Screening and Computational Design of Derivatives

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. While this compound itself may not be a drug, it serves as a scaffold that can be modified.

Computational methods can be used to design and evaluate derivatives of this compound. By building a Quantitative Structure-Activity Relationship (QSAR) model, researchers can correlate the structural features of a series of derivatives with their biological activity. This model can then be used to predict the activity of new, unsynthesized compounds. For example, a virtual library of derivatives could be created by computationally replacing the bromo and fluoro groups with various other functional groups. These derivatives would then be docked into the active site of a target protein to predict their binding affinity, helping to prioritize which compounds to synthesize and test experimentally.

Applications in Chemical Research and Development

Utilization as Research Reagents and Building Blocks

4-Bromo-7-fluoro-2,3-dihydro-1H-indene is primarily utilized in synthetic chemistry as a building block for constructing more complex organic molecules. Current time information in Pasuruan, ID. The presence of two different halogen atoms at specific positions on the aromatic ring offers distinct opportunities for sequential and regioselective functionalization. The bromine atom, in particular, is a key reactive site for various cross-coupling reactions.

Research has shown that related bromo-indanone compounds can effectively participate in palladium-catalyzed Suzuki coupling reactions to form new carbon-carbon bonds. This process is instrumental in synthesizing aryl-substituted indenes, which serve as precursors for advanced materials like metallocenes. The general utility of halogenated indenes as intermediates allows for their incorporation into larger, more elaborate molecular architectures. The compound's structure can be modified through reactions like substitution, oxidation, and reduction to generate a diverse range of derivatives.

Key Reaction Capabilities:

| Reaction Type | Description | Potential Products |

| Cross-Coupling | The carbon-bromine bond can be activated by a metal catalyst (e.g., palladium) to react with various coupling partners like boronic acids (Suzuki), organozincs (Negishi), or organotins (Stille). | Aryl- or heteroaryl-substituted fluoro-indenes, complex polycyclic systems. |

| Lithiation/Grignard | The bromine can be exchanged with lithium or magnesium to form an organometallic reagent, which can then react with various electrophiles. | Indene (B144670) derivatives with new functional groups such as carboxyl, hydroxyl, or alkyl chains. |

| Nucleophilic Aromatic Substitution | While less common for the bromine, the fluorine atom could potentially be displaced by strong nucleophiles under specific conditions. | Derivatives with ether, amine, or other heteroatomic linkages at the 7-position. |

Contributions to Advanced Materials Research

The rigid, planar structure of the indene core, combined with the electronic influence of the halogen substituents, makes this compound and its derivatives subjects of interest in the field of materials science.

While specific research on this compound in electronic materials is emerging, related halogenated aromatic compounds are actively investigated as building blocks for organic semiconductors. chemicalbook.com Indeno-type polyaromatic hydrocarbons, for example, have been designed and synthesized for use in Organic Light-Emitting Diodes (OLEDs). nih.gov The synthetic accessibility of molecules like this compound allows for the systematic modification of the core structure, which is a key strategy in tuning the electronic properties (e.g., band gap) of organic materials for applications in devices like solar cells and transistors. chemicalbook.com The introduction of fluorine atoms is a well-known method to modulate the energy levels of organic semiconductors, which can enhance the performance and stability of OLED devices.

The development of advanced liquid crystal (LC) materials often relies on the synthesis of molecules with specific properties, such as high thermal stability, a rigid core structure, and a strong dipole moment. The incorporation of fluorine atoms is a particularly crucial strategy in designing modern liquid crystals, as it can significantly alter the dielectric anisotropy of the material. beilstein-journals.org

Halogenated compounds are extensively studied for their suitability in various electro-optical display applications. Although direct application of this compound in commercial liquid crystal displays is not documented, its structural characteristics align with the fundamental requirements for a liquid crystal mesogen. The rigid dihydroindene core provides the necessary structural anisotropy, while the polar C-F and C-Br bonds could contribute to the desired dielectric properties, making this and similar halogenated indenes plausible candidates for exploratory research in this field. beilstein-journals.org

Design and Synthesis of Scaffolds for Chemical Biology Investigations

In medicinal chemistry and chemical biology, the indene framework serves as a valuable scaffold for the development of biologically active molecules. The specific substitution pattern of this compound makes it a useful starting point for creating libraries of compounds for screening against biological targets.

The presence of halogen atoms can significantly enhance the biological profile of a molecule. They can increase lipophilicity, which affects cell membrane permeability, and can participate in specific interactions, known as halogen bonding, with biological macromolecules like proteins.

Research into related halogenated indene structures has demonstrated their potential in targeting protein kinases, a class of enzymes frequently implicated in cancer. nih.gov For instance, studies on compounds with structures similar to 7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine have shown selective inhibition of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. The bromination of dihydro-indenone cores is utilized as a strategic first step to enable further functionalization in the development of new kinase inhibitors. nih.gov The unique electronic properties and binding capabilities conferred by the bromine and fluorine atoms make this compound a valuable scaffold for designing potent and selective enzyme inhibitors.

Analytical Method Development for Research Applications

Chromatographic Separation Techniques for Purity and Enantiomeric Excess Determination (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile organic compounds like 4-Bromo-7-fluoro-2,3-dihydro-1H-indene. It is versatile for both purity assessment and the separation of enantiomers.

For routine purity analysis, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (such as C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the two phases.

The determination of enantiomeric excess (ee) is critical when the compound is synthesized as a single enantiomer or when a racemic mixture is resolved. This is most commonly achieved using chiral HPLC, which utilizes a chiral stationary phase (CSP). uma.esheraldopenaccess.us These phases create a transient diastereomeric complex with each enantiomer, leading to different retention times and allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for a broad range of chiral compounds and are suitable candidates for separating the enantiomers of substituted indenes. csfarmacie.czmdpi.comresearchgate.net The choice between normal-phase (using nonpolar solvents like hexane (B92381) and isopropanol) and reversed-phase (using aqueous-organic mixtures) chromatography depends on the specific properties of the analyte and the selected column. mdpi.comsigmaaldrich.com

An alternative, indirect approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. chiralpedia.com These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column. nih.gov

Below is a table outlining representative HPLC conditions that could be developed for the analysis of this compound.

| Parameter | Purity Determination (Reversed-Phase) | Enantiomeric Excess (Chiral, Normal-Phase) |

|---|---|---|

| Stationary Phase (Column) | Octadecylsilyl (C18), 5 µm | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD) |

| Mobile Phase | Acetonitrile/Water Gradient | n-Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Temperature | 25 °C | 20 °C |

| Detection | UV Absorbance at ~220 nm | UV Absorbance at ~220 nm |

| Purpose | Quantify impurities and degradation products | Separate and quantify (R)- and (S)-enantiomers |

Spectroscopic Analytical Methodologies for Reaction Monitoring and Intermediate Characterization

Spectroscopic techniques are indispensable for monitoring the progress of reactions that synthesize or modify this compound and for characterizing the structure of intermediates and the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for unambiguous structure elucidation.

¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, one would expect to see distinct signals for the aromatic protons and the aliphatic protons of the five-membered ring. The coupling patterns between adjacent protons would confirm their relative positions.

¹³C NMR identifies the different carbon environments in the molecule. The resolution of spectra for halogenated compounds can be significantly improved by using instruments with higher magnetic field strengths, which minimizes line broadening caused by residual dipolar coupling between carbon and quadrupolar halogen nuclei like bromine. canada.ca

¹⁹F NMR is highly specific for the fluorine atom, providing a sensitive probe to confirm its presence and electronic environment.

Mass Spectrometry (MS) determines the molecular weight of the compound and can offer structural clues through fragmentation analysis. High-resolution mass spectrometry (HRMS) can confirm the elemental formula by providing a highly accurate mass measurement. MS is also a powerful tool for real-time reaction monitoring, allowing for the detection of starting materials, intermediates, and products directly from the reaction mixture, often without requiring sample workup. nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. In the context of synthesizing this compound, IR can be used to monitor the conversion of functional groups, for example, by observing the disappearance of a carbonyl (C=O) stretch if the synthesis involves the reduction of the corresponding indanone precursor. spectroscopyonline.com

The following table summarizes the expected spectroscopic data for the characterization of this compound.

| Technique | Expected Observations and Interpretations |

|---|---|

| ¹H NMR | Signals in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the two aromatic protons. Signals in the aliphatic region (approx. 2.0-3.5 ppm) for the CH₂ groups of the indane core. Coupling patterns (e.g., doublets, triplets) would confirm connectivity. |

| ¹³C NMR | Distinct signals for each of the 9 carbon atoms. Aromatic carbons would appear in the 110-150 ppm range, with chemical shifts influenced by the bromo and fluoro substituents. Aliphatic carbons would be observed at higher field (approx. 25-40 ppm). |

| Mass Spectrometry (EI-MS) | A molecular ion peak [M]⁺ with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). Fragmentation patterns would likely involve the loss of Br, F, or parts of the aliphatic ring. |

| Infrared (IR) Spectroscopy | Aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2960 cm⁻¹), aromatic C=C stretching (~1450-1600 cm⁻¹), and C-F and C-Br stretching vibrations in the fingerprint region (typically < 1400 cm⁻¹). |

Q & A

Q. What are the primary synthetic methodologies for preparing 4-Bromo-7-fluoro-2,3-dihydro-1H-indene, and how can reaction efficiency be optimized?

A common route involves bromination and fluorination of dihydroindenone precursors. For example, bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under radical initiation, followed by fluorination via halogen exchange with a fluorinating agent like KF in polar aprotic solvents. Key parameters include temperature control (40–60°C for bromination), stoichiometric ratios (1.1–1.3 equivalents of NBS), and catalyst selection (e.g., AIBN for radical initiation). Optimization requires monitoring reaction progress via TLC or HPLC and adjusting solvent polarity (e.g., DMF for fluorination) to minimize side products .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

- 1H/13C NMR : Identify protons and carbons near electron-withdrawing groups (Br, F). For example, the fluorine atom at C7 causes deshielding of adjacent protons (~δ 6.8–7.2 ppm).

- 19F NMR : Confirms fluorination at C7 (singlet around δ -110 ppm).

- HRMS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 229.0).

- X-ray crystallography (if crystalline): Resolves bond angles and substituent positions, as demonstrated for structurally similar indenones .

Q. How do steric and electronic effects of bromine and fluorine substituents influence cross-coupling reactivity?

The bromine atom at C4 acts as an electrophilic site for Suzuki-Miyaura coupling, while the fluorine at C7 withdraws electron density, reducing reactivity at adjacent positions. Steric hindrance from the dihydroindene backbone may limit coupling efficiency with bulky arylboronic acids. Methodologically, screen Pd catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) and base conditions (K2CO3 vs. Cs2CO3) to balance electronic and steric effects .

Q. What are the standard protocols for purifying this compound, and how does solvent choice impact crystallization?

- Column chromatography : Use silica gel with hexane/ethyl acetate (8:2) for baseline separation.

- Recrystallization : Optimal solvents include ethanol-water mixtures (70:30) due to moderate polarity. Avoid DCM/hexane due to poor solubility. Monitor crystal growth via slow cooling (1°C/min) to enhance purity (>98%) .

Q. How can researchers validate purity using chromatographic methods?

- HPLC : Use a C18 column with acetonitrile/water (60:40) mobile phase; retention time ~8.2 min.

- GC-MS (if volatile): Confirm absence of low-boiling-point contaminants.

- Melting point analysis : Compare observed mp (e.g., 120–122°C) to literature values .

Advanced Research Questions

Q. What experimental approaches elucidate mechanistic pathways in electrophilic aromatic substitution (EAS) reactions involving this compound?

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.

- In-situ IR spectroscopy : Monitor intermediate formation (e.g., σ-complexes) during nitration or sulfonation.

- DFT calculations : Model charge distribution at C4 and C7 to predict regioselectivity .

Q. How can researchers address discrepancies in reported halogenation yields?

- Design of Experiments (DOE) : Vary temperature (40–80°C), catalyst loading (0.5–2 mol%), and solvent (DMF vs. THF) to identify critical factors.

- Replication studies : Reproduce conflicting protocols under inert atmospheres to rule out oxygen/moisture interference.

- Controlled variable analysis : Use LC-MS to quantify side products (e.g., di-brominated species) and adjust stoichiometry .

Q. What role does computational modeling play in predicting regioselectivity for further functionalization?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic centers. For example, C4 (Br) shows higher electrophilicity (f⁺ = 0.12) than C7 (f⁺ = 0.08).

- Molecular docking : Simulate interactions with catalytic sites (e.g., Pd in cross-coupling) to prioritize synthetic targets .

Q. How should one design a kinetic study to investigate bromine substituent hydrolysis under varying pH conditions?

- pH-rate profiling : Conduct reactions at pH 2–12, quench aliquots at intervals, and quantify residual substrate via HPLC.

- Arrhenius analysis : Measure rate constants at 25°C, 35°C, and 45°C to determine activation energy.

- Isotopic labeling : Use H218O to track oxygen incorporation in hydrolysis products .

Q. What strategies mitigate competing side-reactions during multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.